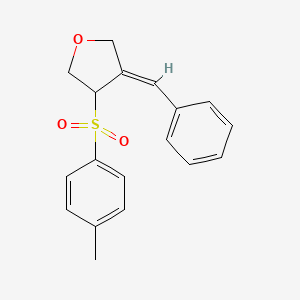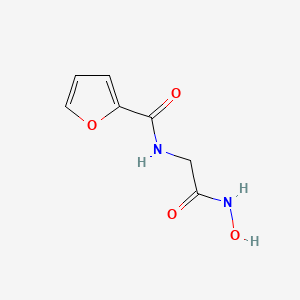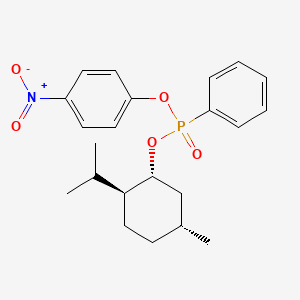
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (4-nitrophenyl) phenylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (4-nitrophenyl) phenylphosphonate is a chiral organophosphorus compound It is characterized by its unique structural configuration, which includes an isopropyl and methyl-substituted cyclohexyl ring, a nitrophenyl group, and a phenylphosphonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (4-nitrophenyl) phenylphosphonate typically involves the reaction of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol with phenylphosphonic dichloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonic dichloride. The nitrophenyl group is introduced via a nitration reaction using concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (4-nitrophenyl) phenylphosphonate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenylphosphonate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (4-nitrophenyl) phenylphosphonate is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry allows for the creation of enantiomerically pure compounds, which are essential in the development of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound has potential applications in medicinal chemistry as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research is ongoing to explore its efficacy and safety in various biological systems.
Industry
In the materials science field, this compound is investigated for its use in the development of advanced materials, including polymers and coatings. Its ability to form stable complexes with metals makes it useful in catalysis and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (4-nitrophenyl) phenylphosphonate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phenylphosphonate moiety can act as a ligand, coordinating with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (S)-2-Hydroxypropionate
- 8(S)-[(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyloxy]-3,4-dihydro-2H-[1,4]dithiepino[2,3-c]furan-6(8H)-one
Uniqueness
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (4-nitrophenyl) phenylphosphonate is unique due to its combination of a chiral cyclohexyl ring, a nitrophenyl group, and a phenylphosphonate moiety. This structural configuration imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis, medicinal chemistry, and materials science.
Properties
Molecular Formula |
C22H28NO5P |
|---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
1-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]oxy-4-nitrobenzene |
InChI |
InChI=1S/C22H28NO5P/c1-16(2)21-14-9-17(3)15-22(21)28-29(26,20-7-5-4-6-8-20)27-19-12-10-18(11-13-19)23(24)25/h4-8,10-13,16-17,21-22H,9,14-15H2,1-3H3/t17-,21+,22-,29?/m1/s1 |
InChI Key |
TUZMOVSBQVKDAF-HXZRLPQOSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)(C2=CC=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-])C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OP(=O)(C2=CC=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-])C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


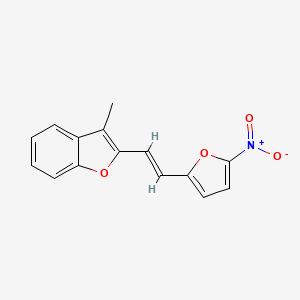


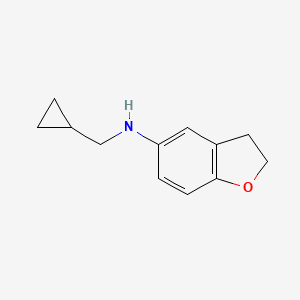

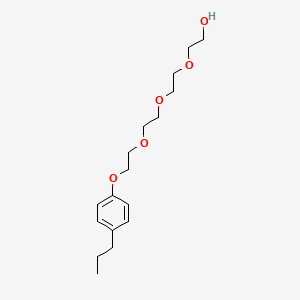
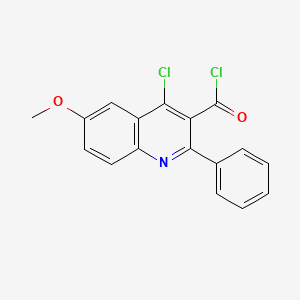
![5-(4-Ethoxyphenyl)-3-methyl[1,2]oxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B15210630.png)
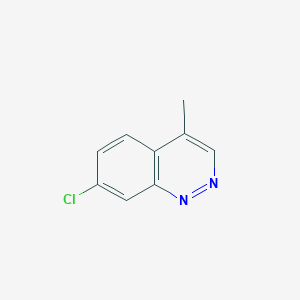
![6,6,7-Trimethyl-6,7-dihydro-2H-furo[2,3-f][1,3]benzodioxole](/img/structure/B15210649.png)
![N-(4-Aminobutyl)-N-[2-(4-fluorophenyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B15210652.png)

